Suc-Gly-Pro-pNA
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Overview
Description
Mechanism of Action
Target of Action
Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that this compound may interact with various proteins in the body.
Mode of Action
It’s known that peptide screening, the process that discovers this compound, is used for protein interaction and functional analysis . This suggests that this compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may affect various biochemical pathways in the body.
Result of Action
It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may have various effects at the molecular and cellular level.
Action Environment
It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that various environmental factors may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Suc-Gly-Pro-pNA is a substrate for the enzyme Prolyl Endopeptidase (PEP) . PEP is known to cleave peptide bonds on the C-terminal side of prolyl residues within peptides that are up to approximately 30 amino acids long . This compound has high activity with PEP .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for PEP. PEP activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm after the cleavage of this compound . This process can influence various cellular processes, including protein interaction and functional analysis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PEP. When this compound is cleaved by PEP, it releases p-nitroanilide, which can be detected colorimetrically . This process can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability as a substrate for PEP. The cleavage of this compound by PEP can be monitored over a period of time, providing insights into the enzyme’s activity and the stability of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of PEP. The cleavage of this compound by PEP can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Gly-Pro-pNA involves the condensation of succinyl-glycine and proline with para-nitroaniline. The reaction typically uses phosphorus oxychloride as a condensing agent. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Suc-Gly-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidases. These reactions result in the cleavage of the peptide bond between proline and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in buffered solutions at specific pH levels to optimize enzyme activity. Common reagents include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .
Major Products Formed
The primary product formed from the hydrolysis of this compound is para-nitroaniline, which exhibits a characteristic absorbance at 405 nm, allowing for easy quantification of enzyme activity .
Scientific Research Applications
Suc-Gly-Pro-pNA is widely used in scientific research for the following applications:
Comparison with Similar Compounds
Similar Compounds
Suc-Gly-Pro-AMC: Another chromogenic substrate used for similar applications but with different detection properties.
Suc-Ala-Ala-Pro-pNA: Used for studying different prolyl-specific peptidases.
Gly-Pro-pNA: A simpler substrate used for basic enzyme activity assays.
Uniqueness
Suc-Gly-Pro-pNA is unique due to its specific recognition by prolyl endopeptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .
Properties
IUPAC Name |
4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOBHXJPRQCGO-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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